Lack of Cytotoxicity vs. Erythrodiol 3-Palmitate in K562 Leukemia Cells
Hopenol B exhibited no inhibitory effect on the proliferation of K562 cells at 100 μg mL⁻¹ in an MTT assay, whereas the co-isolated triterpene erythrodiol 3-palmitate (compound 4) achieved 47% inhibition at the same concentration [1]. This absence of cytotoxicity distinguishes hopenol B from the most active antitumor triterpene in the same extract and positions it as a non-cytotoxic scaffold for applications where cell viability must be preserved.
| Evidence Dimension | Inhibition of K562 leukemia cell proliferation (MTT assay) |
|---|---|
| Target Compound Data | Hopenol B: no inhibitory effect at 100 μg mL⁻¹ |
| Comparator Or Baseline | Erythrodiol 3-palmitate: 47% inhibition at 100 μg mL⁻¹ |
| Quantified Difference | 47 percentage-point difference in inhibition rate |
| Conditions | MTT assay; K562 chronic myeloid leukemia cell line; 100 μg mL⁻¹ test concentration |
Why This Matters
For anti-inflammatory, biostimulant, or cosmetic applications where cytotoxicity is undesirable, hopenol B's inactivity against K562 cells is a procurement-relevant advantage over cytotoxic triterpenes such as erythrodiol 3-palmitate.
- [1] Zhao, W.Q., Cui, C.B. (2011) 'Triterpenoidal constituents of Pericampylus glaucus and their antitumor activity in vitro', Chinese Journal of Medicinal Chemistry, 20(3), pp. 174–177. View Source
